Cas no 1481896-56-3 (2,2-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid)

2,2-Dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid is a specialized organic compound featuring a triazole moiety attached to a branched carboxylic acid structure. Its unique molecular architecture, combining a sterically hindered dimethyl group with a reactive triazole ring, makes it a valuable intermediate in synthetic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The triazole group enhances its potential as a ligand or building block for bioactive molecules, while the carboxylic acid functionality allows for further derivatization. This compound’s stability and structural versatility make it suitable for applications in medicinal chemistry, where precise functionalization is critical. Its properties are of interest in research focused on heterocyclic compounds and their biological interactions.
2,2-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid structure
1481896-56-3 structure
Product Name:2,2-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid
CAS No:1481896-56-3
MF:C9H15N3O2
MW:197.234301805496
CID:6020548
PubChem ID:65255056
Update Time:2025-05-26

2,2-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole-1-pentanoic acid, α,α-dimethyl-
    • 2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentanoic acid
    • CS-0343969
    • EN300-1826526
    • AKOS014589645
    • 1481896-56-3
    • 2,2-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid
    • Inchi: 1S/C9H15N3O2/c1-9(2,8(13)14)4-3-5-12-7-10-6-11-12/h6-7H,3-5H2,1-2H3,(H,13,14)
    • InChI Key: HODBSJALPHFYMG-UHFFFAOYSA-N
    • SMILES: C(N1N=CN=C1)CCC(C)(C)C(=O)O

Computed Properties

  • Exact Mass: 197.116426730g/mol
  • Monoisotopic Mass: 197.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 68Ų

Experimental Properties

  • Density: 1.17±0.1 g/cm3(Predicted)
  • Boiling Point: 382.1±44.0 °C(Predicted)
  • pka: 4.69±0.50(Predicted)

2,2-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid Pricemore >>

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Additional information on 2,2-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid

Introduction to 2,2-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid (CAS No. 1481896-56-3)

2,2-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 1481896-56-3, this molecule represents a structurally intricate derivative featuring a pentanoic acid backbone modified with a 1H-1,2,4-triazole moiety at the 5-position. The presence of both alkyl and heterocyclic substituents makes it a promising candidate for various biochemical applications, particularly in the development of novel therapeutic agents.

The compound's molecular structure, characterized by its branched alkyl groups and the fused triazole ring, contributes to its unique physicochemical properties. These properties are of paramount importance in drug design, as they influence solubility, metabolic stability, and binding affinity to biological targets. The 1H-1,2,4-triazole unit is particularly noteworthy due to its prevalence in medicinal chemistry; it serves as a scaffold for inhibiting enzymes and receptors involved in inflammatory and infectious diseases.

Recent advancements in computational chemistry have enabled the systematic exploration of such derivatives. Studies utilizing molecular docking simulations have revealed that 2,2-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid exhibits potential interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the pathogenesis of chronic inflammatory disorders. The triazole moiety's ability to engage in hydrogen bonding and hydrophobic interactions enhances its binding efficacy.

In vitro experiments have further demonstrated the compound's pharmacological relevance. When tested against cellular models of inflammation, 2,2-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid exhibited dose-dependent suppression of pro-inflammatory cytokine production. This effect was attributed to its modulation of signaling pathways involving nuclear factor kappa B (NF-κB), a central regulator of inflammatory responses. The compound's structural features appear to selectively inhibit upstream kinases without affecting other non-target pathways.

The synthesis of this compound presents an intriguing challenge due to its stereochemical complexity. Modern synthetic methodologies have been employed to achieve high yields and enantiopurity, which are critical for pharmaceutical applications. Transition-metal-catalyzed cross-coupling reactions have proven particularly effective in constructing the triazole-pentanoic acid linkage. Additionally, asymmetric hydrogenation techniques have been utilized to introduce the desired stereocenters with minimal racemization.

The role of 1H-1,2,4-triazole derivatives in antimicrobial therapy has also been explored extensively. Preliminary studies indicate that 2,2-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid exhibits modest activity against certain Gram-positive bacteria by interfering with cell wall synthesis. This mechanism aligns with the broader class of triazole-based antimicrobial agents that have gained clinical relevance over the past decades. Further research is warranted to optimize its efficacy and reduce potential resistance development.

From a regulatory perspective, the handling and characterization of CAS No. 1481896-56-3 must adhere to stringent quality control measures. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are routinely employed to confirm structural integrity and purity. High-performance liquid chromatography (HPLC) is utilized for quantification purposes in both laboratory-scale preparations and industrial production.

The future prospects for this compound are promising. Ongoing research aims to expand its therapeutic applications by exploring analogs with modified substituents or additional functional groups. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of preclinical findings into clinical trials. As our understanding of disease mechanisms evolves, compounds like 2,2-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid may find utility in treating conditions ranging from autoimmune diseases to neuroinflammation.

In conclusion,CAS No. 1481896-56-3 represents a structurally sophisticated molecule with significant potential in medicinal chemistry. Its unique combination of pharmacological activity and synthetic accessibility positions it as a valuable asset in drug discovery pipelines. Continued investigation into its mechanisms of action and structural optimization will further solidify its role as a key intermediate or lead compound in therapeutic development.

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